(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:
- A benzo[d]thiazole core fused with a benzene and thiazole ring.
- An (E)-imino group at position 2, substituted with a 2-(thiophen-2-yl)acetyl moiety.
- A 3-(2-methoxy-2-oxoethyl) side chain and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-(2-thiophen-2-ylacetyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-24-16(22)10-20-13-6-5-11(17(23)25-2)8-14(13)27-18(20)19-15(21)9-12-4-3-7-26-12/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZMSSBWAOSPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Key Features | Biological Activities |
|---|---|---|---|---|---|
| (E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | N/A | C₁₈H₁₇N₃O₅S₂ | Thiophen-2-yl acetyl imino, methoxy-oxoethyl, methyl ester | Sulfur-rich aromatic substituent; moderate polarity | Potential anticancer, antimicrobial |
| (E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | 955630-57-6 | C₁₇H₁₅N₃O₆S | 5-Methylisoxazole-3-carbonyl imino | Oxygen-nitrogen heterocycle; higher metabolic stability | Anticancer, anti-inflammatory |
| Ethyl 2-[5-chloro-thiophene-carbonyl]imino-benzothiazole | 83846–92–8 | C₁₄H₁₁ClN₂O₂S₂ | Chlorinated thiophene carbonyl imino | Electron-withdrawing Cl enhances reactivity; potential toxicity | Antimicrobial, enzyme inhibition |
| Ethyl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | N/A | C₁₇H₁₆FN₃O₃S | Fluoro-methoxyphenyl, imidazo-thiazole core | Fluorine improves bioavailability; fused imidazole-thiazole | Anticancer (DNA intercalation) |
| 6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine | N/A | C₁₀H₁₁ClN₂OS | Methoxyethyl side chain, Cl at position 6 | Enhanced solubility; moderate bioactivity | Neuroprotective, antifungal |
Structural and Electronic Differences
Thiophene vs. Isoxazole Substituents: The thiophene group in the target compound enables π-π stacking interactions with biological targets, while the isoxazole in CAS 955630-57-6 offers metabolic stability due to its oxygen-nitrogen ring .
Side Chain Variations :
- The methoxy-oxoethyl group in the target compound balances hydrophilicity and lipophilicity, aiding membrane permeability.
- Methoxyethyl in CAS 6-chloro derivatives improves solubility compared to simpler alkyl chains .
Core Modifications :
- Imidazo-thiazole derivatives (e.g., ) exhibit fused rings, increasing planar surface area for DNA intercalation in cancer research .
Physicochemical Properties
| Property | Target Compound | CAS 955630-57-6 | CAS 83846–92–8 |
|---|---|---|---|
| Molecular Weight | ~437.5 g/mol | 389.38 g/mol | 358.88 g/mol |
| LogP (Predicted) | ~2.1 | ~1.8 | ~3.0 |
| Solubility | Moderate in DMSO | High in polar solvents | Low (hydrophobic Cl) |
- Lower molecular weight (CAS 955630-57-6) correlates with better bioavailability.
- Chlorine in CAS 83846–92–8 increases LogP, reducing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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